3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one
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Overview
Description
3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes two cyclohexene rings and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one typically involves the following steps:
Formation of the oxocyclohexene intermediate: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or chromium trioxide.
Amination reaction: The oxocyclohexene intermediate is then reacted with ethylenediamine under controlled conditions to form the desired compound. This step may require a catalyst such as palladium on carbon and a solvent like ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and amination processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: More oxidized cyclohexene derivatives.
Reduction: Hydroxylated cyclohexene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The oxo group and amino groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-ol: A hydroxylated derivative with similar properties.
3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-acetate: An acylated derivative with different reactivity.
Uniqueness
3-({2-[(3-oxocyclohex-1-en-1-yl)amino]ethyl}amino)cyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[2-[(3-oxocyclohexen-1-yl)amino]ethylamino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-5-1-3-11(9-13)15-7-8-16-12-4-2-6-14(18)10-12/h9-10,15-16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFHEUZJWNHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NCCNC2=CC(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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